

Application Notes and Protocols for the Quantification of SHAAGtide

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Compound of Interest

Compound Name: SHAAGtide

Cat. No.: B15570485

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Introduction

SHAAGtide is a peptide derived from the stepwise cleavage of CCL23 β , a chemokine product of the alternatively spliced CCL23 gene, by proteases associated with inflammation.[1] It has been identified as a potent signaling and chemoattractant molecule in vitro and has demonstrated in vivo activity by recruiting leukocytes, including neutrophils.[1] Notably, **SHAAGtide** is a functional ligand for the formyl peptide receptor-like 1 (FPRL1), while being inactive for the CCR1 receptor.[1] Given its role in inflammatory processes, accurate and robust quantification of **SHAAGtide** in biological matrices is critical for pharmacokinetic (PK) studies, biomarker discovery, and preclinical and clinical development of therapeutics targeting this pathway.

These application notes provide detailed protocols for two common bioanalytical methods for the quantification of **SHAAGtide**: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantification of SHAAGtide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of peptides in complex biological matrices.[2][3] This method is particularly advantageous during drug discovery and development due to its ability to distinguish between structurally similar molecules and its broad linear dynamic range.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

- Objective: To extract **SHAAGtide** from plasma and remove interfering substances.
- Materials:
 - Human plasma (or other relevant biological matrix)
 - **SHAAGtide** reference standard
 - Stable Isotope Labeled (SIL) **SHAAGtide** internal standard (IS)
 - Methanol (MeOH)
 - Acetonitrile (ACN)
 - Formic Acid (FA)
 - Water (LC-MS grade)
 - Mixed-mode cation exchange SPE cartridges
 - 96-well collection plates
- Procedure:
 - Thaw plasma samples, **SHAAGtide** reference standards, and SIL-**SHAAGtide** IS on ice.
 - Prepare calibration standards and quality control (QC) samples by spiking the **SHAAGtide** reference standard into the biological matrix.

- To 100 μ L of plasma sample, calibration standard, or QC, add 10 μ L of SIL-**SHAAGtide** IS working solution.
- Add 200 μ L of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate larger proteins.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
- Condition the SPE plate wells with 200 μ L of MeOH followed by 200 μ L of water.
- Load the supernatant from the centrifuged samples onto the conditioned SPE plate.
- Wash the SPE wells with 200 μ L of 0.1% FA in water, followed by 200 μ L of MeOH.
- Elute the **SHAAGtide** and SIL-**SHAAGtide** IS from the SPE plate with 2 x 50 μ L of 5% ammonium hydroxide in ACN into a 96-well collection plate.
- Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried samples in 100 μ L of 0.1% FA in water:ACN (95:5, v/v).

2. LC-MS/MS Analysis

- Instrumentation:
 - UHPLC system
 - Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source.
- Chromatographic Conditions:
 - Column: C18 peptide column (e.g., 2.1 x 50 mm, 1.7 μ m)
 - Mobile Phase A: 0.1% FA in water
 - Mobile Phase B: 0.1% FA in ACN
 - Flow Rate: 0.4 mL/min

- Injection Volume: 10 µL
- Gradient:

Time (min)	%B
0.0	5
0.5	5
3.0	40
3.1	95
4.0	95
4.1	5

| 5.0 | 5 |

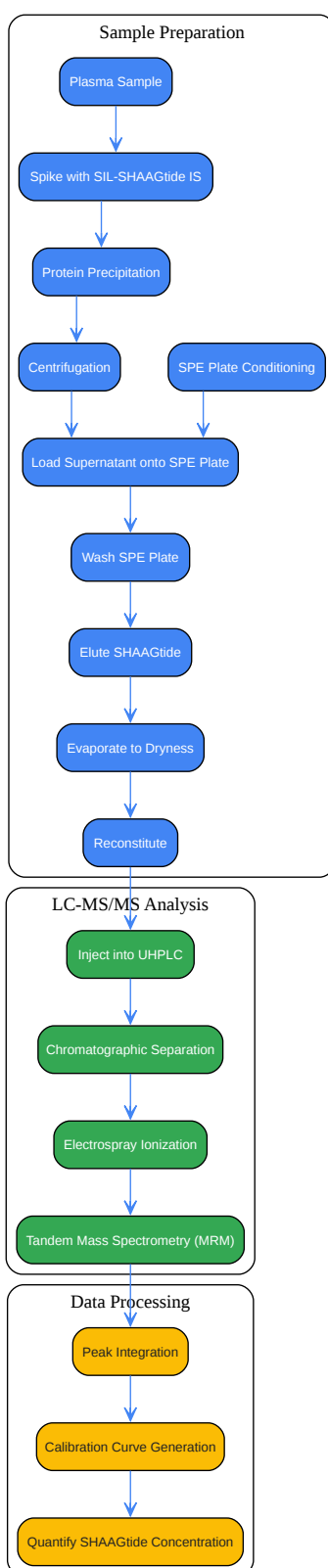
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing the **SHAAGtide** reference standard and SIL-**SHAAGtide** IS. Precursor ions will likely be multiply charged species. Product ions should be selected for their specificity and intensity.
 - Hypothetical **SHAAGtide** MRM Transition: Precursor $[M+3H]^{3+} \rightarrow$ Product y_n^+
 - Hypothetical SIL-**SHAAGtide** MRM Transition: Precursor $[M+3H]^{3+} \rightarrow$ Product y_n^+
 - Source Parameters: Optimize source temperature, gas flows, and collision energies for maximal signal intensity.

Data Presentation

Table 1: Hypothetical LC-MS/MS Method Performance for **SHAAGtide** Quantification

Parameter	Result
Linear Range	0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-day Precision (%CV)	≤ 15%
Inter-day Precision (%CV)	≤ 15%
Accuracy (% Bias)	Within ±15% of nominal
Recovery	> 85%
Matrix Effect	Minimal

Experimental Workflow Diagram



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Caption: Workflow for **SHAAGtide** quantification by LC-MS/MS.

II. Quantification of **SHAAGtide** by Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA is a highly sensitive and specific immunoassay format suitable for the quantification of peptides like **SHAAGtide** in biological fluids. The development of a robust ELISA requires carefully selected and validated antibody pairs.

Experimental Protocol

1. Reagent Preparation

- Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): Dissolve 1.59 g of Na_2CO_3 and 2.93 g of NaHCO_3 in 1 L of deionized water.
- Wash Buffer (PBST): 0.05% Tween 20 in Phosphate Buffered Saline (PBS).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Assay Diluent: 0.5% BSA in PBST.
- Capture Antibody: Anti-**SHAAGtide** monoclonal antibody (to be developed and validated).
- Detection Antibody: Biotinylated anti-**SHAAGtide** monoclonal antibody (recognizing a different epitope than the capture antibody).
- Standard: **SHAAGtide** reference standard.
- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (SAv-HRP).
- Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
- Stop Solution: 2N H_2SO_4 .

2. ELISA Procedure

- Coating: Dilute the capture antibody to 2 $\mu\text{g}/\text{mL}$ in coating buffer. Add 100 μL to each well of a 96-well microplate. Incubate overnight at 4°C.

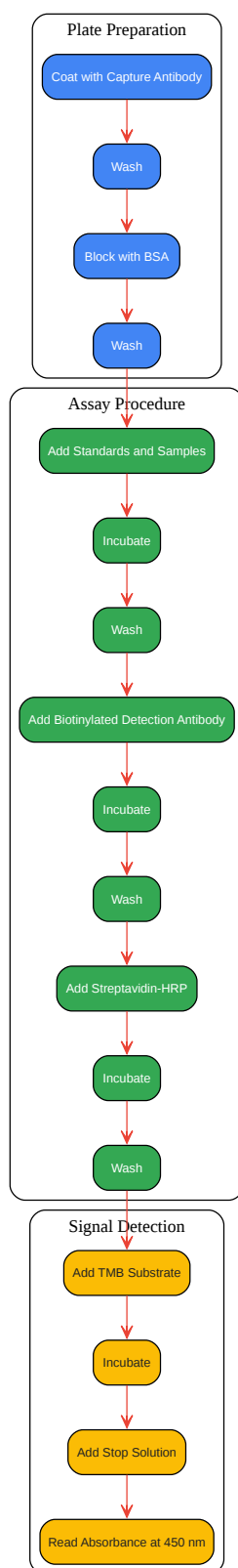
- Washing: Aspirate the coating solution and wash the plate three times with 300 μ L/well of wash buffer.
- Blocking: Add 200 μ L/well of blocking buffer. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Standard and Sample Incubation: Prepare a serial dilution of the **SHAAGtide** standard in assay diluent (e.g., from 10 ng/mL to 0.1 ng/mL). Add 100 μ L of standards, controls, and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Detection Antibody Incubation: Dilute the biotinylated detection antibody to 1 μ g/mL in assay diluent. Add 100 μ L to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step as in step 2.
- Enzyme Conjugate Incubation: Dilute the SAV-HRP conjugate according to the manufacturer's instructions in assay diluent. Add 100 μ L to each well. Incubate for 30 minutes at room temperature in the dark.
- Washing: Repeat the wash step as in step 2.
- Substrate Incubation: Add 100 μ L of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Stop Reaction: Add 50 μ L of stop solution to each well.
- Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

Table 2: Hypothetical ELISA Method Performance for **SHAAGtide** Quantification

Parameter	Result
Assay Range	0.1 - 10 ng/mL
Lower Limit of Detection (LOD)	0.05 ng/mL
Lower Limit of Quantification (LLOQ)	0.1 ng/mL
Intra-assay Precision (%CV)	< 10%
Inter-assay Precision (%CV)	< 15%
Spike Recovery	85-115%
Specificity	No significant cross-reactivity with CCL23β

Experimental Workflow Diagram



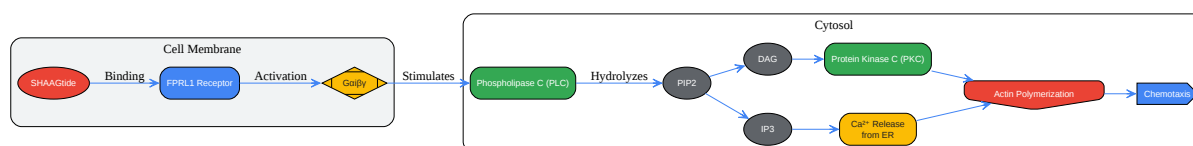
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Caption: Workflow for **SHAAGtide** quantification by Sandwich ELISA.

III. SHAAGtide Signaling Pathway

SHAAGtide exerts its biological effects through the formyl peptide receptor-like 1 (FPRL1), a G protein-coupled receptor (GPCR). The binding of **SHAAGtide** to FPRL1 initiates a signaling cascade that leads to various cellular responses, including chemotaxis.

FPRL1 Signaling Pathway Diagram



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Caption: Simplified **SHAAGtide** signaling pathway via the FPRL1 receptor.

Pathway Description:

- **Ligand Binding:** **SHAAGtide** binds to the extracellular domain of the FPRL1 receptor.
- **G Protein Activation:** This binding induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein (G α i β γ). The G α i subunit exchanges GDP for GTP and dissociates from the G β γ dimer.
- **Downstream Effectors:** The activated G protein subunits modulate the activity of downstream effector enzymes. For instance, G β γ can activate Phospholipase C (PLC).
- **Second Messengers:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

- Cellular Response: IP3 triggers the release of calcium (Ca^{2+}) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). The increase in intracellular calcium and PKC activation leads to the reorganization of the actin cytoskeleton, resulting in cell migration and chemotaxis.

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